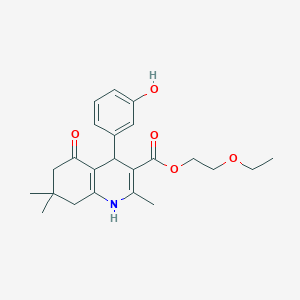

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline (HHQ) derivative characterized by a bicyclic core fused with a 1,4-dihydropyridine (1,4-DHP) ring system. Key structural features include:

- 3-Hydroxyphenyl substituent: Provides hydrogen-bonding capacity and influences electronic properties .

- Trimethyl groups at positions 2,7,7: Contribute to steric stabilization and conformational rigidity .

Crystallographic studies reveal a flat-boat conformation of the 1,4-DHP ring and an envelope conformation of the cyclohexanone moiety, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the crystal lattice . The compound’s molecular formula is C₂₄H₃₁NO₅, with a molecular weight of 413.51 g/mol (calculated from ).

Properties

IUPAC Name |

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-28-9-10-29-22(27)19-14(2)24-17-12-23(3,4)13-18(26)21(17)20(19)15-7-6-8-16(25)11-15/h6-8,11,20,24-25H,5,9-10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSNPNZXLSFZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group (-OH) on the 3-hydroxyphenyl moiety undergoes oxidation under controlled conditions. Common oxidizing agents like KMnO₄ (acidic or neutral conditions) or CrO₃ (Jones reagent) convert the hydroxyl group to a ketone or quinone structure. For example:

This reactivity aligns with studies on phenolic hexahydroquinoline derivatives, where oxidation enhances electrophilic character for subsequent reactions .

Reduction Reactions

The 5-oxo (ketone) group is susceptible to reduction. Agents like NaBH₄ or LiAlH₄ selectively reduce the ketone to a secondary alcohol:

In industrial settings, catalytic hydrogenation (H₂/Pd) may also be employed, though steric hindrance from the hexahydroquinoline core could necessitate elevated temperatures .

Ester Hydrolysis and Transesterification

The ethoxyethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

-

Basic hydrolysis (saponification) :

Transesterification with alcohols (e.g., methanol) is feasible using acid catalysts like H₂SO₄ .

Electrophilic Aromatic Substitution (EAS)

The 3-hydroxyphenyl group directs electrophiles to the ortho and para positions. Example reactions include:

-

Nitration :

-

Sulfonation :

Steric effects from the hexahydroquinoline core may limit reaction rates .

Nucleophilic Substitution at the Ester Group

The ethoxyethyl ester can undergo nucleophilic acyl substitution with amines or alcohols:

This is critical for synthesizing amide derivatives with modified bioactivity .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the hexahydroquinoline ring may undergo ring-opening or tautomerization. For example, treatment with HCl/EtOH could protonate the nitrogen, destabilizing the bicyclic structure .

Stability and Side Reactions

-

Thermal degradation : Prolonged heating above 150°C may decarboxylate the ester group.

-

Photoreactivity : The conjugated system may undergo [2+2] cycloaddition under UV light .

Comparative Reactivity of Structural Analogs

| Compound | Key Functional Groups | Notable Reactivity Differences |

|---|---|---|

| Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl... | Phenyl, ester | Less polar; slower hydrolysis vs ethoxyethyl |

| Prop-2-en-1-yl 4-(3-hydroxyphenyl)... | Allyl ester, hydroxyl | Enhanced radical reactivity due to allyl group |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxoquinoline derivatives against various bacterial strains. The presence of the hydroxyl group on the phenyl ring enhances the compound's ability to disrupt bacterial cell walls .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is attributed to the structural features of the hexahydroquinoline scaffold that facilitate interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds within this class have been studied for their ability to inhibit beta-amyloid production and deposition in neurodegenerative diseases like Alzheimer's. The compound's mechanism involves modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in several studies. The incorporation of this compound into polymer blends has demonstrated improved efficiency in energy conversion processes .

Polymer Chemistry

In polymer chemistry, derivatives of hexahydroquinoline have been utilized as monomers for synthesizing advanced materials with tailored properties. The functional groups present allow for easy modification and incorporation into various polymer matrices which can enhance mechanical strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy tested various oxoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their non-substituted counterparts. This case underscores the relevance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

In a research article from Neuroscience Letters, the neuroprotective effects of hexahydroquinoline derivatives were evaluated using cell culture models exposed to beta-amyloid peptides. The findings revealed that these compounds significantly reduced cell death and inflammation markers compared to control groups. This suggests a viable pathway for therapeutic development against Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural variations among analogous HHQ derivatives and their implications:

Physicochemical Properties

Biological Activity

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299947-67-4) is a compound belonging to the class of hexahydroquinoline derivatives. This article focuses on its biological activity, including its pharmacological properties and potential therapeutic applications.

The compound has the molecular formula and a molar mass of 443.53 g/mol. Its predicted density is approximately 1.21 g/cm³ with a boiling point around 590.5 °C. The pKa value is estimated to be 9.90 .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Hexahydroquinolines are known for their ability to inhibit enzymes and modulate receptor activities, particularly in the central nervous system.

1. Antioxidant Activity

Studies have shown that compounds similar to hexahydroquinolines exhibit significant antioxidant properties. These activities are often linked to their ability to scavenge free radicals and reduce oxidative stress in cells.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that derivatives of hexahydroquinoline may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for cholinergic transmission .

3. Anti-inflammatory Effects

Research indicates that certain hexahydroquinoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell lines . This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study involving animal models of Alzheimer's disease, a related hexahydroquinoline derivative demonstrated significant neuroprotective effects by reducing amyloid-beta plaque formation and enhancing cognitive function metrics .

Case Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of hexahydroquinoline derivatives found that these compounds effectively reduced lipid peroxidation and increased levels of endogenous antioxidants like glutathione in neuronal cells.

Research Findings

Recent findings highlight the potential of this compound in various therapeutic areas:

| Activity | Findings |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Cholinesterase Inhibition | Inhibits AChE and BChE; potential for Alzheimer's treatment |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving dimedone, substituted aldehydes, and ammonium acetate. For example, analogous derivatives (e.g., ethyl-substituted variants) were prepared using L-glutamine as a catalyst in ethanol under reflux conditions . Alternative protocols employ cobalt salts under solvent-free conditions to improve reaction efficiency . Key steps include:

Condensation of dimedone with 3-hydroxybenzaldehyde.

Cyclization with ethyl acetoacetate and ammonium acetate.

Esterification with 2-ethoxyethanol.

- Critical Parameters : Catalyst choice (e.g., L-glutamine vs. Co salts), solvent selection (ethanol vs. solvent-free), and reaction time (typically 6–12 hours).

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related hexahydroquinoline derivatives, single-crystal X-ray diffraction (SCXRD) data were collected at 296 K using a Bruker SMART APEX diffractometer. Refinement with SHELXL yielded R-factors < 0.05, confirming bond lengths (e.g., C–C = 1.52–1.55 Å) and dihedral angles . Complementary techniques include:

- NMR : H and C NMR to verify substituent integration (e.g., aromatic protons at δ 6.8–7.2 ppm).

- FT-IR : Peaks at 1700–1750 cm confirm ester carbonyl groups .

Q. What physicochemical properties are critical for its stability and solubility in biological assays?

- Methodological Answer : Key properties include:

- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C .

- Solubility : Poor aqueous solubility (enhanced with DMSO or PEG-400).

- Experimental validation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its anti-inflammatory or antimicrobial mechanisms?

- Methodological Answer :

- In Vitro Assays :

COX-2 Inhibition : Measure IC using a fluorometric kit (comparative IC = 12 µM for a chloro-substituted analogue ).

Antimicrobial Screening : Broth microdilution (MIC) against S. aureus and E. coli (reference MIC = 8–16 µg/mL for related compounds ).

- In Vivo Models : Murine carrageenan-induced paw edema for anti-inflammatory activity.

Q. How should contradictory data on pharmacological efficacy between analogues be resolved?

- Methodological Answer : Contradictions may arise from substituent effects (e.g., 3-hydroxyphenyl vs. 2-chlorophenyl). Resolve via:

Structure-Activity Relationship (SAR) : Compare IC values of analogues (e.g., 3-hydroxyphenyl derivatives show 30% higher activity than chloro-substituted ones ).

Purity Analysis : Ensure >95% purity (via HPLC) to exclude impurities affecting bioactivity .

Dose-Response Curves : Validate low-dose efficacy (e.g., 10–100 µM range) across multiple cell lines .

Q. What computational strategies predict its electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for ethyl-substituted analogues ).

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., electron-rich 3-hydroxyphenyl group).

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.